4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline
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Overview
Description
4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline is a chemical compound that features a cyclopropylmethoxy group and a difluoromethyl group attached to an aniline core
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the selective electrophilic di- and monofluorinations of precursor compounds using reagents such as Selectfluor . The reaction conditions typically involve the use of a base or an acidic environment to control the selectivity of the fluorination process. Industrial production methods may involve large-scale electrochemical synthesis to achieve high yields and efficiency .
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include radical initiators, bases, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline has several scientific research applications:
Biology: The compound’s unique structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The cyclopropylmethoxy group may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)-3-(difluoromethyl)aniline can be compared with other similar compounds, such as:
4-(Difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a cyclopropylmethoxy group, leading to different reactivity and applications.
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline: The presence of a trifluoromethyl group instead of a difluoromethyl group can result in different chemical properties and biological activities.
The uniqueness of this compound lies in its combination of the cyclopropylmethoxy and difluoromethyl groups, which confer specific properties that are valuable in various applications.
Properties
Molecular Formula |
C11H13F2NO |
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Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)9-5-8(14)3-4-10(9)15-6-7-1-2-7/h3-5,7,11H,1-2,6,14H2 |
InChI Key |
FDWNEZCRAUAWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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